Home > Products > Screening Compounds P11374 > METHYL 3-[(CYCLOHEXYLCARBAMOYL)METHYL]-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
METHYL 3-[(CYCLOHEXYLCARBAMOYL)METHYL]-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE -

METHYL 3-[(CYCLOHEXYLCARBAMOYL)METHYL]-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Catalog Number: EVT-4953363
CAS Number:
Molecular Formula: C24H26N4O5
Molecular Weight: 450.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This class of compounds belongs to pyrido[2,3-d]pyrimidine derivatives, a significant group in medicinal chemistry known for their diverse biological activities. While the specific compound you mentioned isn't directly discussed, several similar derivatives with variations in substituents at the 1, 3, and 5 positions are synthesized and studied in these papers [, , , , , , , ]. These compounds are investigated for their potential analgesic and sedative properties [, , , , ].

Synthesis Analysis
  • One common method involves the condensation of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with isocyanates (like phenyl or cyclohexyl isocyanate) to yield derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate [].
  • Further modifications are introduced through alkylation reactions to attach various substituents at the N-1 position [].
  • Other studies describe the synthesis of amides by reacting the corresponding carboxylic acid chloride with various amines [, , , ].
Molecular Structure Analysis
  • For instance, one study employed QSAR (Quantitative Structure-Activity Relationship) analysis to understand the relationship between the structure of these derivatives and their analgesic activity []. This suggests that specific structural features are crucial for their biological activity.
Applications
  • Several studies highlight their potential analgesic activity, with some derivatives showing greater efficacy than standard analgesics like acetylsalicylic acid [, ].
  • Additionally, their sedative properties have also been investigated, suggesting their potential use in treating anxiety and sleep disorders [, ].

Ethyl 7-methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

    Compound Description: This compound serves as a key intermediate in the synthesis of various pyrido[2,3-d]pyrimidine derivatives. [, , , , , , , ] While specific biological activities for this compound are not mentioned within the provided abstracts, its derivatives exhibit a range of pharmacological properties, including analgesic and sedative effects. [, , , , ]

    Relevance: This compound shares the core pyrido[2,3-d]pyrimidine structure with methyl 3-[2-(cyclohexylamino)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate. The primary difference lies in the substituents at the 1 and 5 positions. This compound acts as a precursor for introducing various substituents at the N-1 position, leading to the synthesis of structurally diverse analogs. [, , , , , , , ]

Ethyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-3-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

  • Relevance: This compound showcases the structural modifications possible at the N-1 position of the core pyrido[2,3-d]pyrimidine scaffold. Compared to methyl 3-[2-(cyclohexylamino)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate, this compound highlights the diversity in substituents that can be incorporated at N-1, potentially influencing the pharmacological profile. []

Ethyl 7-methyl-3-phenyl-1-[3-(4-phenylpiperazin-1-yl)propyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

    Compound Description: This compound, featuring a piperazinylpropyl substituent at the N-1 position, belongs to a series of derivatives exhibiting analgesic activity. []

    Relevance: This compound highlights the introduction of a flexible linker and a piperazine ring at the N-1 position of the pyrido[2,3-d]pyrimidine core. This structural modification is notable as it is associated with analgesic activity in this series. [] The presence of a phenylpiperazine moiety in this compound, compared to the cyclohexylamino group in methyl 3-[2-(cyclohexylamino)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate, underscores the exploration of different amine substituents and their impact on biological activity.

Ethyl 1-cyclohexyl-7-methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

    Compound Description: This compound represents a direct analog of methyl 3-[2-(cyclohexylamino)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate, differing only in the substituent at the 5-position. []

    Relevance: This compound highlights the structural variations explored at the 5-position while maintaining the cyclohexyl group at the N-1 position. It allows for a direct comparison to understand the impact of the 5-substituent on potential biological activities. []

Properties

Product Name

METHYL 3-[(CYCLOHEXYLCARBAMOYL)METHYL]-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

IUPAC Name

methyl 3-[2-(cyclohexylamino)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidine-5-carboxylate

Molecular Formula

C24H26N4O5

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C24H26N4O5/c1-15-13-18(23(31)33-2)20-21(25-15)28(17-11-7-4-8-12-17)24(32)27(22(20)30)14-19(29)26-16-9-5-3-6-10-16/h4,7-8,11-13,16H,3,5-6,9-10,14H2,1-2H3,(H,26,29)

InChI Key

LWXXTQNTDDUGCN-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)CC(=O)NC3CCCCC3)C4=CC=CC=C4)C(=O)OC

Canonical SMILES

CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)CC(=O)NC3CCCCC3)C4=CC=CC=C4)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.